N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride
CAS No.: 1095070-62-4
Cat. No.: VC4217829
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095070-62-4 |
|---|---|
| Molecular Formula | C14H24Cl2N2 |
| Molecular Weight | 291.26 |
| IUPAC Name | N-methyl-1-[4-(3-methylpiperidin-1-yl)phenyl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C14H22N2.2ClH/c1-12-4-3-9-16(11-12)14-7-5-13(6-8-14)10-15-2;;/h5-8,12,15H,3-4,9-11H2,1-2H3;2*1H |
| Standard InChI Key | RHSPTPBBVVJHID-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C2=CC=C(C=C2)CNC.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-Methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride belongs to the piperidine derivative family, characterized by a six-membered nitrogen-containing ring. The compound’s IUPAC name reflects its substitution pattern:
-
Primary amine: A benzyl group () bound to a secondary N-methylamine ().
-
Piperidine substituent: A 3-methylpiperidin-1-yl group at the para position of the benzyl ring, introducing steric and electronic modulation .
The dihydrochloride salt form enhances solubility in polar solvents, a critical attribute for pharmaceutical processing. Table 1 summarizes key molecular descriptors.
Table 1: Molecular Properties of N-Methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine Dihydrochloride
| Property | Value |
|---|---|
| CAS Number | 1257849-62-9 |
| Molecular Formula | |
| Molecular Weight | 291.26 g/mol |
| Purity | ≥97% (HPLC) |
| Salt Form | Dihydrochloride |
Stereochemical Considerations
While the compound’s core structure lacks chiral centers, stereochemistry becomes relevant in intermediates used during its synthesis. For example, patents describe enantioselective routes to analogous piperidine derivatives, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, which shares the same molecular formula but differs in substitution geometry . Asymmetric hydrogenation and chiral resolution techniques are often employed to achieve high enantiomeric excess (e.g., 97.3% ee) .
Synthesis and Manufacturing
Industrial-Scale Production
The compound is synthesized via multistep organic reactions, typically involving:
-
Nucleophilic substitution: Coupling 4-chlorobenzyl derivatives with 3-methylpiperidine.
-
Methylation: Introducing the N-methyl group via reductive amination or alkylation.
-
Salt formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride .
A patented route (WO2014195978A2) highlights the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, which reacts with piperidine derivatives under basic conditions to form the benzylamine scaffold . Critical process parameters include solvent selection (e.g., dichloromethane, toluene), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperidine coupling | 3-Methylpiperidine, K₂CO₃, DMF | 85% |
| N-Methylation | CH₃I, NaBH₄, MeOH | 78% |
| Salt formation | HCl (g), EtOAc | 92% |
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). Its stability profile is superior to the free base, with no significant degradation observed under accelerated conditions (40°C/75% RH for 6 months) . The acetate salt variant, though less common, offers enhanced crystallinity for long-term storage .
Spectroscopic Data
While specific spectral data are proprietary, analogous piperidine derivatives display characteristic signals in -NMR:
-
Aromatic protons: δ 7.2–7.4 ppm (multiplet, 4H).
-
Piperidine methyl: δ 1.2 ppm (singlet, 3H).
Pharmaceutical Applications
Role in Tofacitinib Synthesis
N-Methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride serves as a precursor in the synthesis of tofacitinib (Janus kinase inhibitor). In the final steps, the amine undergoes condensation with 2-cyanoacetyl derivatives to form the propanenitrile scaffold essential for kinase binding .
Broader Therapeutic Relevance
Piperidine-based intermediates are pivotal in developing drugs targeting:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume